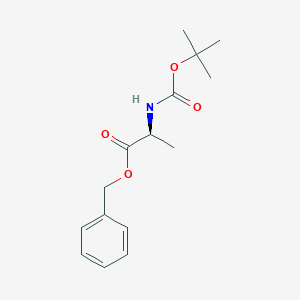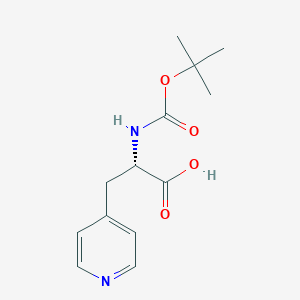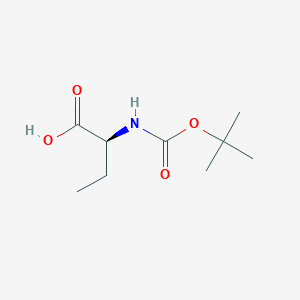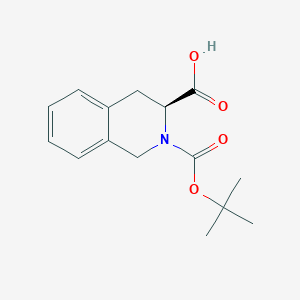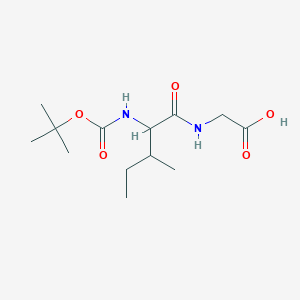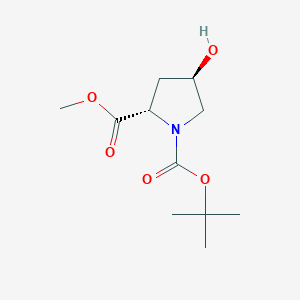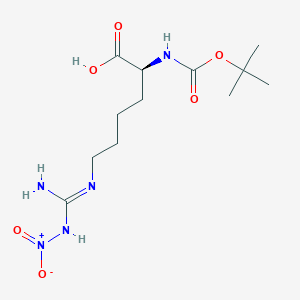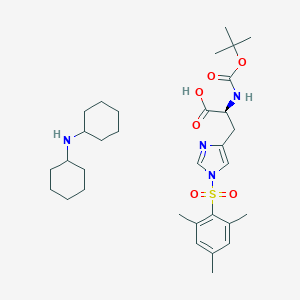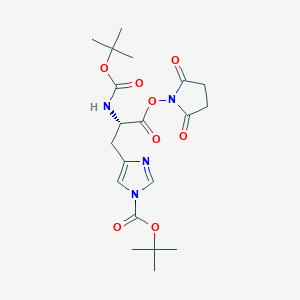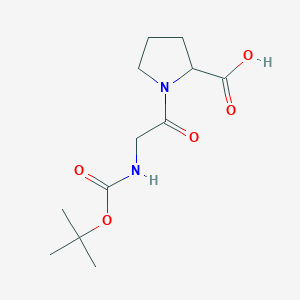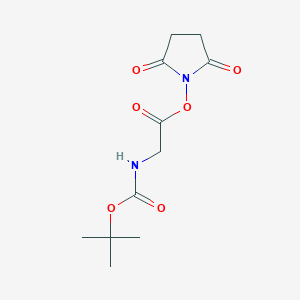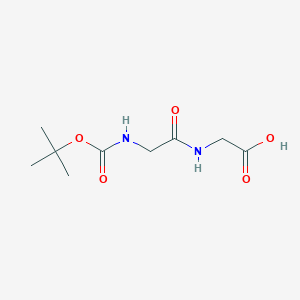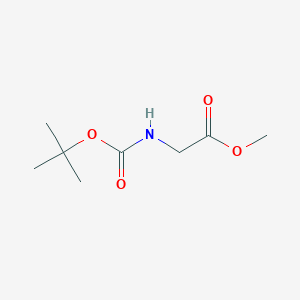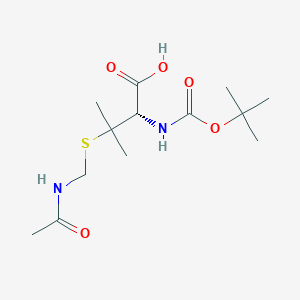
Boc-D-pen(acm)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-D-pen(acm)-OH” is a chemical compound with the molecular formula C13H24N2O5S and a molecular weight of 320.41 g/mol . It is used for research and development purposes .
Physical And Chemical Properties Analysis
“Boc-D-pen(acm)-OH” has a molecular weight of 320.41 g/mol . Detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
Research on photocatalytic materials, such as (BiO)2CO3, highlights the importance of chemical compounds in enhancing photocatalytic performance through various modification strategies. While this does not directly mention Boc-D-pen(acm)-OH, it illustrates the type of chemical research where similar compounds could be applied, particularly in the fabrication and modification of materials for environmental and health-related applications (Ni et al., 2016).
Biochemical Sensors
The development of biochemical sensors, including those for water quality assessment, showcases the use of advanced materials and compounds in detecting and measuring biological and chemical contaminants. Compounds with specific functional groups, akin to those in Boc-D-pen(acm)-OH, may play roles in enhancing sensor sensitivity or specificity (Sonawane et al., 2020).
Drug Delivery Systems
In the realm of cancer therapy and diagnosis, boron-containing compounds have been explored for their potential in drug delivery systems, particularly in boron neutron capture therapy (BNCT). The modification and functionalization of these compounds, possibly including strategies involving Boc-D-pen(acm)-OH or similar entities, are critical for targeting cancer cells effectively (Yanagië et al., 2008).
Environmental Remediation
Activated carbons and other adsorbents have been extensively studied for their ability to remove antibiotics and other pollutants from water. Research in this area often involves the synthesis and functionalization of adsorbent materials, potentially leveraging compounds like Boc-D-pen(acm)-OH for their preparation or modification (Ahmed, 2017).
Advanced Material Synthesis
The synthesis of layered double hydroxides (LDHs) for the removal of boron species from water illustrates the intersection of chemical synthesis and environmental applications. Here, the manipulation and control of chemical compositions, possibly involving complex organic compounds, underscore the versatility of chemical research in addressing environmental challenges (Theiss et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426768 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-pen(acm)-OH | |
CAS RN |
201421-14-9 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)
